molecular formula C12H17NS2 B3742920 4-[4-(methylthio)benzyl]thiomorpholine

4-[4-(methylthio)benzyl]thiomorpholine

Cat. No. B3742920
M. Wt: 239.4 g/mol
InChI Key: DAHDCMHRARAXKM-UHFFFAOYSA-N
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Description

4-[4-(methylthio)benzyl]thiomorpholine, also known as MMBTHM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBTHM is a thiomorpholine derivative that has a benzyl group attached to it, making it a potent compound with unique properties.

Scientific Research Applications

4-[4-(methylthio)benzyl]thiomorpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[4-(methylthio)benzyl]thiomorpholine has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. In material science, 4-[4-(methylthio)benzyl]thiomorpholine has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 4-[4-(methylthio)benzyl]thiomorpholine has been used as a reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4-[4-(methylthio)benzyl]thiomorpholine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. 4-[4-(methylthio)benzyl]thiomorpholine has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-[4-(methylthio)benzyl]thiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria. In addition, 4-[4-(methylthio)benzyl]thiomorpholine has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[4-(methylthio)benzyl]thiomorpholine is its potency, which makes it a useful compound for various applications. It is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of 4-[4-(methylthio)benzyl]thiomorpholine is its limited solubility in water, which can make it difficult to use in aqueous systems.

Future Directions

There are several future directions for the research on 4-[4-(methylthio)benzyl]thiomorpholine. One of the directions is to explore its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its potential as a building block for the synthesis of novel materials and polymers. Additionally, further research can be done to understand its mechanism of action and to identify potential targets for its activity.

properties

IUPAC Name

4-[(4-methylsulfanylphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS2/c1-14-12-4-2-11(3-5-12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDCMHRARAXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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